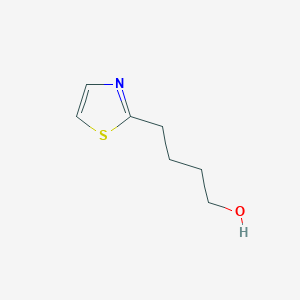

4-(1,3-Thiazol-2-yl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSIMWMUVCCGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Butan 1 Ol and Its Structural Analogs

Classical Approaches for 1,3-Thiazole Ring Construction Applicable to 4-(1,3-Thiazol-2-yl)butan-1-ol

The formation of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to a wide array of derivatives. nih.gov These classical methods, including the Hantzsch, Gabriel, and Cook-Heilborn syntheses, remain highly relevant for preparing the foundational scaffold of the target molecule. bepls.com

The Hantzsch thiazole synthesis, first described in 1887, is the most prominent and widely used method for constructing the thiazole ring. synarchive.comencyclopedia.pub The classical approach involves a condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a compound containing a thioamide moiety (e.g., thiourea (B124793), thioamides, thiosemicarbazides). encyclopedia.pubnih.govnbinno.com

The reaction mechanism proceeds through a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, forming an intermediate. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration, which results in the formation of the stable, aromatic thiazole ring. youtube.com The versatility of this method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5 positions by simply changing the starting materials. encyclopedia.pubnbinno.com

Modern adaptations have focused on improving reaction conditions, yields, and stereochemical control, while also aligning with the principles of green chemistry. bepls.com These modifications include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. encyclopedia.pubfigshare.com

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction at room temperature, offering an energy-efficient method. nih.gov

Catalyst Innovation: The development of reusable, environmentally benign catalysts, such as silica-supported tungstosilisic acid, facilitates easier product purification and greener processes. nih.gov

Holzapfel-Meyers-Nicolaou Modification: This variation involves the generation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This modified approach can be crucial for preventing epimerization when chiral centers are present, thus preserving optical purity. researchgate.net

The Gabriel synthesis offers an alternative route to thiazole derivatives, specifically yielding 2,5-disubstituted thiazoles. analis.com.my This method involves the cyclization of α-acylaminocarbonyl compounds (or α-acylaminoketones) with a strong sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, at elevated temperatures. analis.com.myresearchgate.net This pathway is particularly useful for synthesizing structural analogs of the target compound where substitution is desired at the 2 and 5 positions of the thiazole ring.

The Cook-Heilborn synthesis provides a distinct pathway to 5-aminothiazole derivatives under mild, often aqueous, conditions. nih.govwikipedia.org This reaction involves treating an α-aminonitrile with a sulfur-containing compound such as carbon disulfide, dithioacids, or isothiocyanates. nih.govnbinno.comwikipedia.org

The mechanism, when using carbon disulfide as the sulfur source, is initiated by a nucleophilic attack from the nitrogen atom of the α-aminonitrile onto the electrophilic carbon of the carbon disulfide. wikipedia.org This is followed by an intramolecular cyclization, where the newly formed sulfur-containing group attacks the nitrile carbon to form the five-membered ring. wikipedia.org The final step is a tautomerization process, which results in the stable, aromatic 5-aminothiazole product. wikipedia.org This method is valuable for creating derivatives that can be further functionalized via the amino group at the C5 position.

Table 1: Comparison of Classical Thiazole Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Hantzsch | α-Halocarbonyl, Thioamide/Thiourea | Base (optional) | 2,4,5-Substituted Thiazoles |

| Gabriel | α-Acylaminoketone | P₂S₅ or Lawesson's Reagent | 2,5-Disubstituted Thiazoles |

| Cook-Heilborn | α-Aminonitrile | Carbon Disulfide, Dithioacids | 5-Aminothiazoles |

Strategies for the Incorporation of the Butanol Side Chain into Thiazole Derivatives

Once the thiazole ring is formed, the next critical phase is the introduction or construction of the 4-hydroxybutyl (butanol) side chain at the C2 position to yield this compound.

This approach involves attaching a pre-formed four-carbon chain to an existing thiazole ring. The proton at the C2 position of the thiazole ring is notably acidic and can be removed by a strong organometallic base, such as an organolithium compound (e.g., n-butyllithium), to generate a potent C2-lithiated nucleophile. pharmaguideline.com This nucleophilic thiazole intermediate can then react with a suitable four-carbon electrophile to form the desired carbon-carbon bond.

A practical electrophilic precursor would be a 4-halobutanol derivative where the hydroxyl group is protected to prevent unwanted side reactions. For example, reacting 2-lithiothiazole with 1-bromo-4-(tert-butyldimethylsilyloxy)butane, followed by deprotection of the silyl (B83357) ether, would yield the target this compound.

An alternative strategy involves incorporating a precursor to the butanol side chain during the initial synthesis of the thiazole ring, followed by chemical modification. This is often a highly efficient route. For instance, a Hantzsch synthesis could be performed using a thioamide and an α-haloketone that already contains a butoxy or butanoate ester functionality at the desired position.

A common and effective method is the reduction of a carboxylic acid or ester. A synthetic route could begin with the preparation of ethyl 4-(1,3-thiazol-2-yl)butanoate. This intermediate can be synthesized and subsequently reduced to the primary alcohol, this compound, using a standard reducing agent like lithium aluminum hydride (LiAlH₄). This reduction step transforms the ester group into the required primary alcohol (butanol) moiety, completing the synthesis of the target compound.

Table 2: Strategies for Side Chain Incorporation

| Strategy | Description | Key Steps |

|---|---|---|

| Functionalization of Thiazole | Attaching a four-carbon chain to a pre-formed thiazole ring. | 1. Deprotonation of thiazole at C2 (e.g., with n-BuLi). 2. Nucleophilic attack on a protected 4-halobutanol. 3. Deprotection of the alcohol. |

| Side Chain Construction | Building the side chain from a functional group already on the ring. | 1. Synthesis of a thiazole with a butanoate ester side chain. 2. Reduction of the ester/acid to a primary alcohol. |

Multi-component Reactions and Convergent Syntheses for Thiazole-Butanol Frameworks

A prominent example of a reaction often adapted into a multi-component format is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide. wikipedia.orgmdpi.com Modern variations have evolved this into a one-pot, three-component procedure. For instance, a ketone, a thiourea or thioamide, and a halogenating agent can be combined to form the thiazole ring in a single step. To construct a framework like this compound, a potential MCR could involve a starting material that already contains the protected hydroxyl group of the butanol chain.

One-pot three-component syntheses of various substituted thiazoles have been successfully developed. For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a catalyst yields complex thiazole derivatives in good to excellent yields. mdpi.com Another approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions to produce trisubstituted thiazoles. bepls.com

Convergent syntheses, which involve preparing separate fragments of a molecule and then joining them together at a late stage, can also be applied. A hypothetical convergent synthesis for this compound could involve the preparation of a protected 4-hydroxy-thiobutanamide fragment and a suitable two-carbon electrophile, which would then be cyclized to form the target thiazole ring. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided literature, the principles of MCRs are broadly applicable and represent a promising avenue for its efficient synthesis.

A novel three-component reaction for the synthesis of stable thiazole-linked covalent organic frameworks (COFs) has been developed, involving aldehydes, amines, and elemental sulfur. nih.gov This demonstrates the versatility of MCRs in creating complex thiazole-containing architectures.

Environmentally Benign Synthetic Approaches for Thiazole Derivatives, Including Relevance for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like thiazoles. nih.govresearchgate.net These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods. nih.govresearchgate.netdocumentsdelivered.com Conventional methods for thiazole synthesis often rely on volatile organic solvents and harsh reaction conditions, which pose environmental concerns. bepls.comnih.gov Therefore, the development of environmentally benign alternatives is crucial for the sustainable production of thiazole derivatives, including this compound.

Green synthetic strategies for thiazoles encompass a range of innovative techniques, including the use of green solvents, recyclable catalysts, and alternative energy sources like microwave and ultrasound irradiation. bepls.comnih.gov These methods not only reduce the environmental footprint but also often lead to improved reaction efficiency, higher yields, and simpler purification processes. nih.gov The adoption of such methodologies for the synthesis of the thiazole-butanol framework would align with the broader goals of sustainable chemical manufacturing.

Development of Green Solvents and Catalytic Systems

A key focus of green chemistry is the replacement of hazardous volatile organic solvents with more sustainable alternatives. Water is an ideal green solvent, and several thiazole syntheses have been developed using it as the reaction medium. For example, a catalyst-free multicomponent reaction of arylglyoxals, dicarbonyls, and thioamides proceeds efficiently in water under microwave conditions. bepls.com

Deep eutectic solvents (DESs) have also emerged as promising green reaction media. A Hantzsch thiazole synthesis of ferrocene-based derivatives was successfully carried out in a choline (B1196258) chloride/glycerol (ChCl/Gly) mixture, which is biodegradable and can be reused multiple times without a significant drop in yield. nih.gov

In addition to green solvents, the development of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Examples of green catalytic systems used in thiazole synthesis include:

Chitosan-based hydrogels: A cross-linked chitosan (B1678972) hydrogel has been used as a recyclable, eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering high yields and mild conditions. mdpi.com Another modified chitosan-based catalyst, TCsSB, also demonstrated high catalytic activity and reusability in thiazole synthesis. bohrium.com

Silica-supported tungstosilisic acid (SiW.SiO2): This solid acid catalyst has been effectively used in the one-pot, three-component synthesis of Hantzsch thiazole derivatives, proving to be easily recoverable and reusable. mdpi.com

The table below summarizes some green solvent and catalyst systems relevant to thiazole synthesis.

| System Type | Example | Reactants | Key Advantages |

| Green Solvent | Water (H₂O) | Arylglyoxals, 1,3-dicarbonyls, thioamides | Environmentally benign, catalyst-free, high yield. bepls.com |

| Green Solvent | Deep Eutectic Solvent (ChCl/Gly) | Bromoacetylferrocene, aryl thioureas | Reusable medium, avoids volatile organic solvents, good yields. nih.gov |

| Biocatalyst | Chitosan Hydrogel (PIBTU-CS) | Thiosemicarbazone derivatives, hydrazonoyl halides | Recyclable, biodegradable, high yields, mild conditions. mdpi.com |

| Heterogeneous Catalyst | Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Reusable, simple filtration for recovery, good to excellent yields. mdpi.com |

Microwave and Ultrasound-Assisted Synthesis Techniques

The use of alternative energy sources like microwaves and ultrasound is a significant advancement in green organic synthesis. nih.gov These techniques can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. This often results in higher product yields and purity by minimizing the formation of side products. tandfonline.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has been extensively applied to the synthesis of thiazole derivatives. nih.govresearchgate.net The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates by orders of magnitude. researchgate.net For instance, the synthesis of 2-amino-4-phenylthiazole (B127512) from acetophenone, thiourea, and iodine takes only a few minutes under microwave irradiation, compared to 12 hours with conventional heating, with the yield increasing from 45-65% to over 90%. researchgate.net One-pot, three-component reactions are particularly well-suited for MAOS, providing rapid access to complex thiazoles. bepls.comnih.govingentaconnect.com

Ultrasound-Assisted Synthesis (Sonochemistry) is another energy-efficient technique that promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. tandfonline.com This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. bohrium.com Ultrasound has been successfully used for the synthesis of various thiazole derivatives, often under solvent-free conditions, leading to high yields, reduced reaction times, and simple work-up procedures. mdpi.comtandfonline.comjmchemsci.comsemanticscholar.org For example, new Hantzsch thiazole derivatives have been synthesized in high yields using ultrasonic irradiation in the presence of a reusable catalyst. mdpi.com

The following table provides a comparison of conventional versus energy-assisted methods for the synthesis of selected thiazole derivatives.

| Synthesis Method | Reactants | Conditions | Reaction Time | Yield |

| Conventional Heating | Acetophenone, Thiourea, Bromine | Reflux in Ethanol | 12 hours | 45-65% |

| Microwave Irradiation | Acetophenone, Thiourea, Iodine | Microwave (unspecified power) | 5-7 minutes | 92% |

| Conventional Heating | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Reflux | 8 hours | 72% |

| Ultrasound Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Sonication | 1.5 hours | 88% |

Chemical Reactivity and Derivatization Strategies of 4 1,3 Thiazol 2 Yl Butan 1 Ol

Reactivity Profiles of the 1,3-Thiazole Heterocycle in the Compound

The 1,3-thiazole ring is an aromatic heterocycle characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of analogous oxazoles. wikipedia.org The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic distribution that dictates its reactivity towards various reagents. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Patterns on the Thiazole (B1198619) Ring

The electronic nature of the thiazole ring allows for both electrophilic and nucleophilic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. pharmaguideline.com The butan-1-ol group at the C2 position acts as an electron-donating alkyl substituent, influencing the regioselectivity of these reactions.

Electrophilic Substitution: The calculated pi-electron density of the thiazole ring indicates that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The electron-donating nature of the 2-alkyl group further enhances the nucleophilicity of the C5 position, facilitating electrophilic substitution even under mild conditions. pharmaguideline.com Common electrophilic substitution reactions such as halogenation and sulfonation will preferentially occur at this site. pharmaguideline.com If the C5 position is already occupied, electrophilic attack is generally disfavored. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient, making it the most susceptible to nucleophilic attack. pharmaguideline.com However, for a nucleophilic reaction to occur, either a very strong nucleophile is required, or the ring must be activated. pharmaguideline.com One method of activation involves the quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com A strong base, such as an organolithium compound, can then deprotonate the C2 carbon, creating a potent nucleophile that can react with various electrophiles like alkyl halides or ketones. pharmaguideline.com

| Reaction Type | Primary Position of Attack | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C5 | Electron-donating group at C2 enhances reactivity at C5. pharmaguideline.com | Halogenation, Sulfonation, Mercuration pharmaguideline.com |

| Nucleophilic Substitution | C2 | Requires a strong nucleophile or ring activation (e.g., N-quaternization). pharmaguideline.com | Reaction with organolithium compounds followed by electrophilic quench. pharmaguideline.com |

Oxidation and Reduction Reactions of the Thiazole Core

The thiazole ring exhibits considerable stability towards certain reductive and oxidative conditions.

Reduction: The thiazole ring is generally stable and resistant to catalytic hydrogenation with platinum catalysts and to metal reductions in hydrochloric acid. pharmaguideline.com However, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the heterocyclic ring. pharmaguideline.com

Oxidation: Oxidation of the thiazole moiety can occur at either the nitrogen or sulfur atom, depending on the oxidizing agent used. wikipedia.org Reagents such as m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the aromatic thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, yielding non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org

Transformations of the Primary Alcohol Functionality in 4-(1,3-Thiazol-2-yl)butan-1-ol

The primary alcohol group on the butanol side chain offers a versatile handle for a variety of chemical transformations, largely independent of the thiazole ring's reactivity.

Esterification and Etherification Reactions of the Butanol Moiety

Esterification: The primary alcohol of this compound can be readily converted to its corresponding ester. This is typically achieved through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640), often under acidic catalysis (e.g., sulfuric acid). organic-chemistry.orgyoutube.comuakron.edu The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent. msu.edu

Etherification: Ether derivatives can also be synthesized from the primary alcohol. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide in an Sₙ2 reaction to form the ether. msu.edu

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | Ether |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, with the final product being determined by the choice of reagents and reaction conditions. savemyexams.comlibretexts.org

Oxidation to Aldehyde: Partial oxidation to the corresponding aldehyde, 4-(1,3-thiazol-2-yl)butanal, can be achieved by using a controlled amount of an oxidizing agent, such as acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄). libretexts.orgchemguide.co.uk To prevent further oxidation to the carboxylic acid, the aldehyde, which typically has a lower boiling point than the starting alcohol, must be distilled from the reaction mixture as it is formed. savemyexams.comchemguide.co.uk

Oxidation to Carboxylic Acid: Full oxidation to the carboxylic acid, 4-(1,3-thiazol-2-yl)butanoic acid, is accomplished by heating the alcohol under reflux with an excess of a strong oxidizing agent, such as acidified potassium dichromate(VI) or potassium permanganate(VII) (KMnO₄). chemguide.co.uklibretexts.org The reflux conditions ensure that any initially formed aldehyde remains in the reaction vessel to undergo the second oxidation step. libretexts.org

| Product | Oxidizing Agent | Reaction Conditions | Key Observation |

|---|---|---|---|

| 4-(1,3-Thiazol-2-yl)butanal | Acidified K₂Cr₂O₇ | Excess alcohol, immediate distillation of product. chemguide.co.uk | Orange K₂Cr₂O₇ solution turns green (Cr³⁺). savemyexams.com |

| 4-(1,3-Thiazol-2-yl)butanoic acid | Excess Acidified K₂Cr₂O₇ or KMnO₄ | Heating under reflux. libretexts.org | Orange K₂Cr₂O₇ turns green; Purple KMnO₄ turns colorless (Mn²⁺). savemyexams.com |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group (-OH) itself is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water, is much weaker than the leaving hydroxide (B78521) ion. libretexts.org Therefore, to perform substitution at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group.

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide. Reaction with strong hydrohalic acids (HBr, HCl) protonates the hydroxyl group, forming an alkyloxonium ion. The halide ion then displaces a molecule of water, a good leaving group, via an Sₙ2 mechanism for primary alcohols. libretexts.orglibretexts.org More common and milder reagents for this transformation include thionyl chloride (SOCl₂) for producing alkyl chlorides and phosphorus tribromide (PBr₃) for alkyl bromides. libretexts.org

Conversion to Sulfonate Esters: A widely used strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. msu.eduyoutube.com The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org This two-step process allows for the synthesis of a variety of derivatives by substituting the hydroxyl group with other functionalities.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Thiazole Butanol Scaffolds

Conformational Analysis and Stereochemical Implications for 4-(1,3-Thiazol-2-yl)butan-1-ol

The thiazole (B1198619) ring itself is a planar and aromatic system. wikipedia.org The butanol side chain, however, possesses significant conformational freedom. The rotation around the C-C bonds of the butanol chain leads to various staggered and eclipsed conformations. The most stable conformations will seek to minimize steric hindrance between bulky groups. For instance, in 2-butanol, the staggered conformations are the most stable. wolfram.com Similarly, in 1-butanol, a variety of conformers exist with minor energy differences between them. researchgate.net For this compound, the staggered conformations of the butanol chain are expected to be energetically favored to reduce steric strain.

The presence of a chiral center, should one be introduced into the butanol side chain (for example, at the carbon bearing the hydroxyl group), would add another layer of complexity. The different stereoisomers (enantiomers or diastereomers) would have distinct three-dimensional arrangements of atoms and could, therefore, exhibit different biological activities and potencies. This stereoselectivity is a well-established principle in pharmacology, where one enantiomer is often significantly more active than the other.

Impact of Thiazole Ring Substituents on Molecular Recognition and Binding Affinities

The thiazole ring of this compound offers several positions (C4 and C5) for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. The nature of these substituents can profoundly impact how the molecule interacts with its biological target.

The size and steric bulk of substituents also play a crucial role in molecular recognition. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, appropriately sized substituents can create favorable van der Waals interactions, enhancing binding affinity. The lipophilicity of substituents is another key factor, as it affects the molecule's solubility and ability to cross biological membranes. Increasing the lipophilicity of a substituent at the C4 position of the thiazole ring has been shown to increase the binding affinity of some derivatives. nih.gov

The following table summarizes the general effects of different types of substituents on the thiazole ring based on findings from various studies on thiazole derivatives.

| Substituent Type at C4/C5 | Potential Impact on Molecular Interactions | Reference |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | May enhance cation-pi interactions; can increase lipophilicity. | pharmaguideline.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Can participate in dipole-dipole interactions; may alter ring reactivity. | globalresearchonline.net |

| Halogens (e.g., -F, -Cl, -Br) | Can form halogen bonds; increase lipophilicity. | nih.gov |

| Aromatic Rings (e.g., phenyl) | Can engage in pi-pi stacking and hydrophobic interactions. | nih.gov |

| Hydrogen Bond Donors/Acceptors (e.g., -NH₂, -OH) | Can form specific hydrogen bonds with the target. | nih.gov |

Influence of the Butanol Side Chain Length and Functionalization on Biological Interactions

The butanol side chain of this compound is a critical determinant of its biological activity, influencing both its pharmacokinetic and pharmacodynamic properties. Variations in its length and the introduction of different functional groups can significantly alter its interactions with biological targets.

The length of the alkyl chain can affect the molecule's flexibility and lipophilicity. A longer or shorter chain would alter the distance between the thiazole ring and the terminal hydroxyl group, which could be crucial for optimal binding to a target. For instance, if the thiazole ring and the hydroxyl group need to interact with specific subsites within a binding pocket, an optimal chain length would be required to span this distance effectively. Studies on other classes of compounds have shown that alkyl chain length can have a diverse effect on biological efficacy. acs.org

The terminal hydroxyl group is a key feature of the butanol side chain, as it can act as both a hydrogen bond donor and acceptor. This allows it to form specific interactions with polar residues in a binding site, which can significantly contribute to binding affinity. The position of the hydroxyl group along the chain is also important. For example, moving the hydroxyl group from the terminal position (butan-1-ol) to an internal position (butan-2-ol) would create a chiral center and alter the molecule's shape and hydrogen bonding potential.

Functionalization of the butanol side chain by introducing other groups can further modulate the molecule's properties. For example, replacing the hydroxyl group with an amine could introduce a positive charge at physiological pH, potentially leading to ionic interactions with negatively charged residues. Esterification or etherification of the hydroxyl group would increase lipophilicity and remove its hydrogen bonding donor capability.

The table below illustrates how modifications to the butanol side chain could potentially influence biological interactions.

| Side Chain Modification | Potential Impact on Biological Interactions | Reference |

| Varying Chain Length | Alters flexibility and distance between functional groups; impacts lipophilicity. | acs.org |

| Changing Hydroxyl Position | Creates stereoisomers with different 3D arrangements; alters hydrogen bonding geometry. | wolfram.com |

| Replacing Hydroxyl with Amine | Introduces a basic center capable of ionic interactions. | nih.gov |

| Esterification/Etherification of Hydroxyl | Increases lipophilicity; removes hydrogen bond donor capacity. | nih.gov |

| Introducing Aromatic Rings | Can lead to pi-pi stacking and hydrophobic interactions. | nih.gov |

Computational Chemistry and Molecular Modeling for Predictive Analysis of Thiazole Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and testing of new compounds. researchgate.net For thiazole derivatives like this compound, these methods can provide valuable insights into their structure-activity relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. wjarr.comnih.gov This method allows researchers to visualize the binding mode of a compound and to estimate its binding affinity. For this compound and its derivatives, docking studies can be used to:

Identify potential biological targets: By docking the molecule against a library of protein structures, it may be possible to identify proteins with which it interacts favorably.

Predict binding poses: Docking can reveal the specific orientation of the thiazole-butanol scaffold within the active site of a target, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. biointerfaceresearch.com

Guide lead optimization: By docking a series of virtual derivatives with different substituents on the thiazole ring or modifications to the butanol side chain, researchers can prioritize the synthesis of compounds with predicted improved binding affinities. nih.gov

For example, a docking study of a series of 2,4-disubstituted thiazole derivatives against a fungal enzyme showed that compounds with higher lipophilicity at the C4 position had better binding energies. nih.gov Such insights are invaluable for guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. globalresearchonline.net By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties (descriptors) that are most important for activity.

For a series of thiazole-butanol derivatives, a QSAR study could involve:

Data Collection: Assembling a dataset of thiazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition or MIC values for antibacterial activity). biointerfaceresearch.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

Once a predictive QSAR model is developed, it can be used to estimate the biological activity of new, unsynthesized thiazole derivatives. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby saving time and resources in the drug discovery process.

Preclinical Biological Investigations and Molecular Mechanistic Studies of 4 1,3 Thiazol 2 Yl Butan 1 Ol and Its Derivatives

Evaluation of Potential Bioactivities in In Vitro Systems

In vitro studies are crucial for the initial screening and mechanistic understanding of new chemical entities. For derivatives of 4-(1,3-Thiazol-2-yl)butan-1-ol, these laboratory-based assays have demonstrated a range of biological effects, from enzyme inhibition to the modulation of cellular signaling pathways.

A primary mechanism of action for many antifungal agents is the disruption of the fungal cell membrane, often achieved by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals.

Several studies have identified thiazole (B1198619) derivatives as inhibitors of lanosterol-C14α-demethylase (CYP51), a key enzyme in this pathway. nih.gov Molecular docking studies have been performed to understand the interaction between these compounds and the target enzyme. nih.gov For instance, a series of 2-hydrazinyl-1,3-thiazole derivatives showed promising anti-Candida activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values significantly lower than the reference drug, fluconazole. nih.gov This suggests that their antifungal effect may be linked to the alteration of the ergosterol biosynthetic pathway. nih.gov

Other research has also pointed to the potential of thiazole derivatives to interfere with the integrity of the fungal cell membrane, which could be related to enzyme inhibition within the sterol synthesis pathway. nih.gov

Table 1: In Vitro Anti-Candida Activity of Selected 2-Hydrazinyl-Thiazole Derivatives

| Compound | Test Strain | MIC (μg/mL) | Fluconazole MIC (μg/mL) |

|---|---|---|---|

| 7a | Candida albicans | 3.9 | 15.62 |

| 7b | Candida albicans | 3.9 | 15.62 |

| 7c | Candida albicans | 3.9 | 15.62 |

Data sourced from Molecules (2020). nih.gov

The versatile thiazole scaffold has been incorporated into molecules designed to interact with various physiological receptors. Studies have shown that certain thiazole derivatives can act as receptor antagonists. For example, novel classes of thiazole and thiadiazole analogues have been developed and identified as adenosine (B11128) receptor antagonists. nih.govresearchgate.net Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide was found to be a potent and highly selective adenosine A(1) antagonist. nih.gov

Further research into N-[4-(2-pyridyl)thiazol-2-yl]benzamides also demonstrated adenosine receptor affinities in the micromolar range, highlighting the importance of the thiazole ring in ligand-receptor interactions. nih.gov

Thiazole derivatives have been shown to modulate cellular pathways, particularly in the context of cancer research and antimicrobial activity. Molecules containing the thiazole ring can activate or inhibit biochemical pathways and enzymes. mdpi.com For example, certain thiazole-based compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov

In the context of antifungal research, the mechanism of action for some thiazole derivatives involves inducing oxidative stress. One study found that a (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) derivative induced the generation of reactive oxygen species (ROS) in Candida albicans. This increase in ROS leads to significant DNA damage and triggers an anti-oxidative stress response in the fungal cells, ultimately contributing to cell death. researchgate.net Other thiazole derivatives have been found to be cytotoxic to tumor cells by affecting their redox state and inducing apoptotic and necrotic changes. researchgate.net

Assessment of Preclinical Efficacy in In Vivo Models (Non-Human)

Following promising in vitro results, the efficacy of thiazole derivatives has been evaluated in non-human in vivo models to assess their therapeutic potential in a whole-organism context.

A modern approach to antimicrobial therapy is to target virulence factors rather than killing the pathogen directly, which may reduce the pressure for drug resistance. Candida albicans, a common fungal pathogen, relies on several virulence factors, including the ability to adhere to host cells, transition from a yeast to a hyphal form, and form drug-resistant biofilms.

Thiazole derivatives have demonstrated significant antivirulence properties. The thiazolylhydrazone compound, 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT), was shown to inhibit the adhesion of C. albicans to human buccal epithelial cells. nih.gov Furthermore, MT treatment in vitro led to a decreased expression of genes involved in biofilm formation and morphogenesis. nih.gov Similarly, other thiazole-based Schiff bases have been reported to inhibit C. albicans biofilm formation by more than 70%.

**Table 2: Antivirulence Activities of Thiazole Derivatives against *Candida albicans***

| Derivative Type | Virulence Factor Inhibited | Finding |

|---|---|---|

| Thiazolylhydrazone (MT) | Adhesion to epithelial cells | Activity demonstrated |

| Thiazolylhydrazone (MT) | Biofilm formation & filamentation | Decreased expression of relevant genes |

| Thiazole Schiff Base | Biofilm formation | >70% inhibition observed |

Data sourced from Journal de Mycologie Médicale (2021) and Trade Science Inc (2016). nih.gov

To confirm the therapeutic potential of these compounds, studies have been conducted in murine models of fungal infections. Oral candidiasis, or thrush, is a common infection caused by C. albicans.

In a murine model of oral candidiasis, treatment with a thiazolylhydrazone derivative (Compound 2) effectively reduced the fungal load on the mouse tongue. nih.gov Another study using the thiazolylhydrazone compound MT also demonstrated a significant decrease in the colony-forming units (CFUs) recovered from the tongues of mice with oral candidiasis. nih.gov These findings indicate that thiazole derivatives are not only effective in vitro but also demonstrate antifungal efficacy in a preclinical animal model of infection. nih.gov

Elucidation of Molecular Targets and Mechanisms of Action

Extensive searches of scientific literature and biomedical databases have revealed a notable lack of specific preclinical research focused on the molecular targets and mechanisms of action for the compound this compound. While the broader class of thiazole-containing compounds has been a subject of considerable investigation for a variety of therapeutic applications, this particular molecule has not been the specific subject of published mechanistic studies.

Biochemical Characterization of Target Interactions

There is currently no publicly available data from biochemical assays detailing the direct interaction of this compound with specific molecular targets. Research characterizing its binding affinity, enzyme inhibition kinetics, or other direct molecular interactions is not present in the current body of scientific literature. Therefore, the biochemical profile of this compound's interactions remains uncharacterized.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

Similarly, there are no published studies on the effects of this compound on gene expression or the proteome of any cell line or organism. Global transcriptomic and proteomic analyses are powerful tools for elucidating the mechanism of action of novel compounds by observing changes in cellular pathways and processes. However, such investigations have not been reported for this compound. The table below reflects the absence of available data in these areas.

| Analysis Type | Findings for this compound |

| Biochemical Assays | No data available |

| Gene Expression Analysis | No data available |

| Proteomic Analysis | No data available |

Advanced Analytical and Spectroscopic Characterization of 4 1,3 Thiazol 2 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 4-(1,3-Thiazol-2-yl)butan-1-ol can be determined.

High-resolution ¹H (proton) and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of the thiazole (B1198619) ring. docbrown.infoazom.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. docbrown.info The electronegative oxygen of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring will cause adjacent protons to appear at a lower field (higher ppm value). thermofisher.com

Predicted ¹H NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4 (Thiazole) | ~7.70 | Doublet (d) | 1H |

| H-5 (Thiazole) | ~7.20 | Doublet (d) | 1H |

| CH₂ (Position 1') | ~3.65 | Triplet (t) | 2H |

| CH₂ (Position 4') | ~3.05 | Triplet (t) | 2H |

| OH | Variable (~2.0-4.0) | Singlet (s), broad | 1H |

| CH₂ (Position 2') | ~1.90 | Multiplet (m) | 2H |

| CH₂ (Position 3') | ~1.80 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms of the thiazole ring and the carbon atom bonded to the hydroxyl group (C-1') are expected to be the most downfield. asianpubs.orgoregonstate.edu

Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | ~168.0 |

| C-4 (Thiazole) | ~143.0 |

| C-5 (Thiazole) | ~119.0 |

| C-1' (CH₂OH) | ~62.0 |

| C-4' (CH₂-Thiazole) | ~32.0 |

| C-2' | ~30.0 |

| C-3' | ~25.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the protons of the butyl chain: H-1' with H-2', H-2' with H-3', and H-3' with H-4'. A key correlation would also be seen between the thiazole protons, H-4 and H-5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to (¹J coupling). sdsu.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (²J or ³J coupling). youtube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a crucial correlation from the protons at C-4' of the butyl chain to the C-2 carbon of the thiazole ring, confirming the attachment point of the side chain. Correlations from the thiazole protons (H-4 and H-5) to the other thiazole carbons would confirm the ring structure. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

For this compound (Molecular Formula: C₇H₁₁NOS), the exact mass of the molecular ion [M]⁺• would be used to confirm this formula. uni.lu

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways include:

Loss of Water: Alcohols frequently lose a water molecule (18 Da), which would result in a fragment ion at m/z 139. docbrown.infolibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for primary alcohols.

Side-Chain Cleavage: Fragmentation of the butyl chain can occur at various points.

Thiazole Ring Fragmentation: The stable aromatic thiazole ring can also fragment in characteristic ways.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 157 | [C₇H₁₁NOS]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₇H₉NS]⁺• | M⁺• - H₂O |

| 126 | [C₆H₈NS]⁺ | Cleavage of CH₂OH |

| 114 | [C₄H₄NS]⁺ | Thiazole ring with CH₂ |

| 85 | [C₄H₄S]⁺ | Thiazole ring fragment |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups. docbrown.info

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the aliphatic butyl chain. docbrown.info Aromatic C-H stretching from the thiazole ring may appear slightly above 3000 cm⁻¹.

C=N and C=C Stretch: The thiazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the fingerprint region, typically around 1400-1600 cm⁻¹.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1050-1150 cm⁻¹ region. libretexts.org

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch (sp³) | Alkane |

| ~1570 | C=N stretch | Thiazole |

| ~1480 | C=C stretch | Thiazole |

| 1050-1150 | C-O stretch | Primary Alcohol |

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Crystal Packing

Should this compound be obtained as a single crystal of suitable quality, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal how the molecules pack together in the crystal lattice. A key feature of interest would be the intermolecular hydrogen bonding network formed by the hydroxyl groups. The -OH group of one molecule would act as a hydrogen bond donor to an acceptor atom (likely the nitrogen of the thiazole ring or the oxygen of another alcohol) on an adjacent molecule. mdpi.com This information is critical for understanding solid-state properties. As of now, no public crystal structure data is available for this specific compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. sigmaaldrich.com For this compound, a reversed-phase HPLC method would be suitable.

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure protonation and sharp peak shapes.

Detection: A UV detector would be effective, as the thiazole ring contains a chromophore that absorbs UV light. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comjmchemsci.com It is suitable for volatile and thermally stable compounds. The compound would first be separated from other volatile components on a GC column.

Stationary Phase: A capillary column with a non-polar or mid-polarity phase (e.g., 5% phenyl polysiloxane) would likely provide good separation.

Analysis: As the separated components elute from the column, they are ionized and detected by the mass spectrometer, providing both retention time for identification and a mass spectrum to confirm the identity of the peak. This makes GC-MS a powerful tool for both purity assessment and the identification of volatile impurities. fmach.it

Future Research Directions and Translational Potential of 4 1,3 Thiazol 2 Yl Butan 1 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally friendly methods for synthesizing 4-(1,3-Thiazol-2-yl)butan-1-ol. While classical methods like the Hantzsch thiazole (B1198619) synthesis are reliable, they often involve harsh conditions and generate significant waste. mdpi.com Modern synthetic strategies could offer substantial improvements.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.

Catalytic Methods: The use of novel catalysts, such as metal-organic frameworks (MOFs) or enzymatic catalysts, could enable milder reaction conditions and greater selectivity.

Green Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids would significantly reduce the environmental impact of the synthesis.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scale-up limitations, potential for localized overheating |

| Flow Chemistry | High throughput, improved safety and control | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, limited substrate scope |

Design and Synthesis of Advanced Analogs for Targeted Biological Specificity

The structural simplicity of this compound makes it an ideal starting point for the design and synthesis of a library of analogs with potentially enhanced biological activity and specificity. Systematic modification of the core structure could lead to the discovery of potent and selective modulators of various biological targets.

Future analog design could focus on:

Modification of the Thiazole Ring: Introduction of various substituents on the thiazole ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.

Alteration of the Butanol Side Chain: The length and branching of the alkyl chain, as well as the position of the hydroxyl group, can be varied to optimize pharmacokinetic and pharmacodynamic properties.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as amides, esters, or other heterocyclic rings, could introduce new interaction points with biological macromolecules.

Table 2 outlines a hypothetical series of analogs and their potential research focus.

Table 2: Proposed Analogs of this compound for Future Synthesis and Evaluation

| Analog Structure | Rationale for Synthesis | Potential Biological Target Class |

|---|---|---|

| 4-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol | Investigate the effect of substitution on the thiazole ring | Kinases, GPCRs |

| 3-(1,3-Thiazol-2-yl)butan-1-ol | Explore the impact of linker length on activity | Ion channels, enzymes |

Integration of this compound into Complex Molecular Architectures

The butanol side chain of this compound serves as a convenient handle for its incorporation into more complex molecular structures. This could involve its use as a building block in the synthesis of natural product analogs, macrocycles, or covalent inhibitors.

Future research in this area could explore:

Solid-Phase Synthesis: Attaching the molecule to a solid support via the hydroxyl group would facilitate the rapid synthesis of a diverse library of derivatives.

Click Chemistry: Functionalization of the butanol chain with an azide (B81097) or alkyne would enable its efficient and specific conjugation to other molecules using click chemistry.

Fragment-Based Drug Discovery: This compound could serve as a valuable fragment for screening against a wide range of biological targets.

In-depth Mechanistic Investigations at the Atomic and Sub-cellular Levels

Should biological activity be identified for this compound or its analogs, detailed mechanistic studies will be crucial to understand how these molecules exert their effects. A multi-pronged approach combining computational and experimental techniques will be necessary.

Key research avenues include:

Computational Modeling: Molecular docking and molecular dynamics simulations can predict potential binding modes and identify key interactions with target proteins.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target.

Cellular Imaging: Fluorescently labeling the molecule would allow for the visualization of its subcellular localization and trafficking.

Exploration as a Chemical Probe for Unraveling Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. If this compound or a derivative is found to have a specific and potent biological activity, it could be developed into a valuable chemical probe.

The development of such a probe would require:

Demonstration of High Potency and Selectivity: The compound must interact with its intended target at low concentrations and show minimal off-target effects.

Identification of a Mechanism of Action: A clear understanding of how the compound affects its target is essential for interpreting experimental results.

Synthesis of a Control Compound: An inactive analog is needed to distinguish specific biological effects from non-specific ones.

The development of this compound and its derivatives as chemical probes could provide new tools for dissecting complex biological pathways and identifying novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-(1,3-Thiazol-2-yl)butan-1-ol, and what experimental conditions are critical for success?

- Methodological Answer : A key route involves condensation reactions between thiazole precursors and butanol derivatives. For example, thioamide intermediates (e.g., 1,3-thiazol-2-yl thiourea) can react with halogenated butanols under reflux in ethanol or THF, catalyzed by bases like K₂CO₃. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of reactive intermediates . Alternative pathways include cyclization of thioacetamide derivatives with α,β-unsaturated aldehydes, requiring precise stoichiometry to minimize byproducts .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H NMR analysis should reveal characteristic peaks: (a) a triplet at ~3.6 ppm for the -CH₂-OH group, (b) a multiplet at 2.8–3.2 ppm for the thiazole-adjacent CH₂ groups, and (c) aromatic protons from the thiazole ring at 7.2–7.5 ppm. ¹³C NMR will show the thiazole carbons at 120–140 ppm and the alcohol-bearing carbon at ~60 ppm. Impurities (e.g., unreacted thiourea) can be detected via integration discrepancies or unexpected peaks .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:2) effectively separates the product from polar byproducts. Recrystallization from ethanol/water (4:1) improves purity, with melting point analysis (expected range: 95–100°C) confirming crystallinity. For trace solvent removal, vacuum drying at 40°C for 12 hours is recommended .

Advanced Research Questions

Q. How can researchers optimize condensation reactions to improve yields of this compound, particularly when facing low conversion rates?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., oxidation of the thiazole ring). Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Employing coupling agents like EDCI/HOBt to activate carboxyl intermediates.

- Screening solvents (DMF, acetonitrile) to stabilize transition states.

Kinetic monitoring via TLC or HPLC can identify bottlenecks, while DOE (Design of Experiments) models optimize temperature and catalyst ratios .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR or anomalous IR stretches) for this compound?

- Methodological Answer : Conflicting data may arise from tautomerism or crystallographic packing effects. Advanced techniques include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and verify connectivity.

- X-ray crystallography : For unambiguous structural determination. SHELX programs are widely used for refining crystal structures, particularly for small molecules with complex torsion angles .

- DFT calculations : To predict vibrational spectra (IR) and compare with experimental data .

Q. What computational approaches are suitable for predicting the reactivity or bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors), using crystal structures from the PDB. For example, thiazole derivatives often target kinases or antimicrobial proteins .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity using descriptors like logP or HOMO-LUMO gaps.

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.